molecular formula C21H30N2O4 B594397 Cbz-L-bishomopropargylglycine CHA salt CAS No. 1234692-68-2

Cbz-L-bishomopropargylglycine CHA salt

Cat. No.: B594397
CAS No.: 1234692-68-2
M. Wt: 374.481
InChI Key: HFPDOCGZTGZLOU-ZOWNYOTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-L-bishomopropargylglycine CHA salt typically involves the protection of the amino group of L-bishomopropargylglycine with a benzyloxycarbonyl (Cbz) group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction. The final product is obtained by reacting the protected amino acid with cyclohexylamine to form the CHA salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process likely involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Cbz-L-bishomopropargylglycine CHA salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or palladium on carbon, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include the free amino acid after deprotection, oxidized derivatives, and substituted analogs with different functional groups .

Scientific Research Applications

Cbz-L-bishomopropargylglycine CHA salt has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cbz-L-bishomopropargylglycine CHA salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-L-bishomopropargylglycine CHA salt is unique due to its specific structural features, such as the extended alkyne chain and the Cbz protecting group. These features confer distinct chemical reactivity and biological activity, making it a valuable tool in various scientific research fields .

Properties

IUPAC Name

cyclohexanamine;(2S)-2-(phenylmethoxycarbonylamino)hept-6-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4.C6H13N/c1-2-3-5-10-13(14(17)18)16-15(19)20-11-12-8-6-4-7-9-12;7-6-4-2-1-3-5-6/h1,4,6-9,13H,3,5,10-11H2,(H,16,19)(H,17,18);6H,1-5,7H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPDOCGZTGZLOU-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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